molecular formula C12H15NO3 B1282422 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 35581-10-3

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1282422
CAS RN: 35581-10-3
M. Wt: 221.25 g/mol
InChI Key: RTQYWHRDCDMIRH-UHFFFAOYSA-N
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Description

The compound "2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid" is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. This compound is of interest due to its structural similarity to bioactive molecules that interact with dopaminergic systems. Although the provided papers do not directly discuss this specific compound, they provide insights into the synthesis of closely related compounds, which can be informative for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, involves a multi-step process starting from 2-naphthoic acid. The process includes bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in an overall yield of 27% . Similarly, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol involves methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation, with an overall yield of 44% . These methods could potentially be adapted for the synthesis of "2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by a two-ring system with four additional hydrogen atoms compared to naphthalene, resulting in a saturated structure. The presence of an amino group and a methoxy group in the compound of interest suggests potential for hydrogen bonding and polarity, which could influence its reactivity and interaction with biological targets. The carboxylic acid moiety adds another functional group that can participate in chemical reactions and contribute to the compound's acidity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that tetrahydronaphthalene derivatives can undergo a variety of transformations. These include halogenation, esterification, nucleophilic substitution, reduction, rearrangement, and cleavage reactions . The presence of functional groups such as amino, methoxy, and carboxylic acid in "2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid" suggests that it could participate in similar reactions, which could be utilized for further chemical modifications or in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid" are not provided in the papers, we can infer from the related compounds that it is likely to be a solid at room temperature. The presence of an amino group and a carboxylic acid group suggests that the compound could exist in zwitterionic form under certain pH conditions, which would affect its solubility in water and organic solvents. The methoxy group could influence the compound's lipophilicity, potentially affecting its ability to cross biological membranes .

Scientific Research Applications

Synthesis Methods and Applications

  • Synthesis Approaches :

    • Göksu, SeÇen, and Sütbeyaz (2006) detailed an alternative synthesis method for racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a related compound, from 5,6-dimethoxynaphthalene-2-carboxylic acid, highlighting key synthesis steps like Birch reduction and Curtius reaction (Göksu, SeÇen, & Sütbeyaz, 2006).
    • A similar approach was used by the same authors in 2003 for the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
  • Precursor in Medicinal Chemistry :

    • Orsini et al. (2002) synthesized (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene as a precursor for the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, employing a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002).
  • Enantioselective Synthesis :

    • Ainge et al. (2003) described a rapid development of an enantioselective synthesis of a related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, showcasing the potential for precise chiral control in synthesizing tetrahydronaphthalene derivatives (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
  • Potential in Oncology :

    • Morreal et al. (1990) synthesized a compound using 6-methoxy-1,2,3,4-tetrahydronaphthalene and demonstrated its growth inhibition properties on various human cancer cell lines, indicating potential applications in oncology (Morreal, Bernacki, Hillman, Atwood, & Cartonia, 1990).

properties

IUPAC Name

2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-10-3-2-9-7-12(13,11(14)15)5-4-8(9)6-10/h2-3,6H,4-5,7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQYWHRDCDMIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)(C(=O)O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525862
Record name 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS RN

35581-10-3
Record name 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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